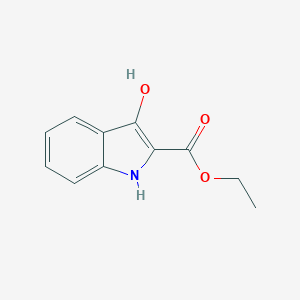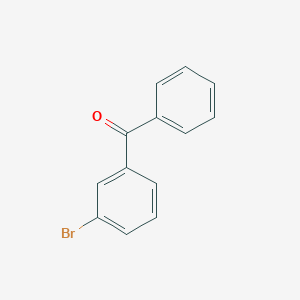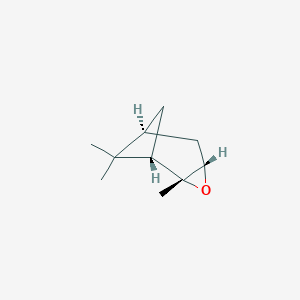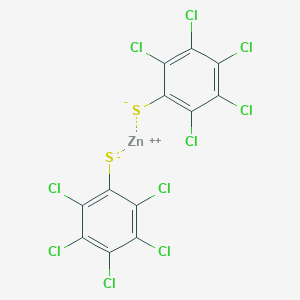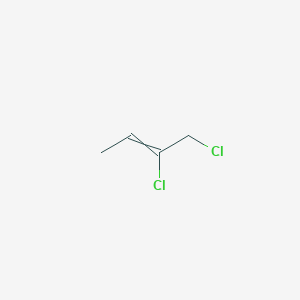
1,2-Dichloro-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-2-butene (DCB) is a chemical compound that belongs to the family of halogenated alkenes. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of other chemicals such as chlorinated solvents, pesticides, and pharmaceuticals. DCB is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in scientific research.
Mécanisme D'action
1,2-Dichloro-2-butene is a reactive compound that can undergo various chemical reactions, including addition, substitution, and elimination reactions. Its mechanism of action in living organisms is not well understood, but it is believed to be a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA. The reaction of 1,2-Dichloro-2-butene with cellular nucleophiles can lead to the formation of adducts, which can cause cellular damage and toxicity.
Effets Biochimiques Et Physiologiques
1,2-Dichloro-2-butene has been shown to cause various biochemical and physiological effects in living organisms. It has been shown to be toxic to various organs, including the liver, kidneys, and lungs. 1,2-Dichloro-2-butene has also been shown to cause DNA damage, which can lead to mutations and cancer. The exact mechanism by which 1,2-Dichloro-2-butene causes these effects is not well understood, but it is believed to be related to its reactivity and ability to form adducts with cellular nucleophiles.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dichloro-2-butene has several advantages as a research tool. It is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool for studying chemical mechanisms. 1,2-Dichloro-2-butene is also readily available and relatively inexpensive, making it accessible to researchers. However, 1,2-Dichloro-2-butene is a highly toxic compound that requires careful handling and disposal. Its toxicity can also limit its use in certain experiments, as it can interfere with cellular processes and cause cell death.
Orientations Futures
There are several future directions for research on 1,2-Dichloro-2-butene. One area of research is the development of safer and more effective methods for synthesizing 1,2-Dichloro-2-butene. Another area of research is the study of the mechanism of action of 1,2-Dichloro-2-butene and its effects on living organisms. This research could lead to the development of new treatments for diseases such as cancer. Finally, research on the environmental impact of 1,2-Dichloro-2-butene and other halogenated alkenes could lead to the development of safer and more sustainable industrial practices.
Méthodes De Synthèse
1,2-Dichloro-2-butene can be synthesized through the chlorination of 2-butene. The reaction is carried out under controlled conditions, and the purity of the final product is critical for its use in various applications. The synthesis of 1,2-Dichloro-2-butene requires expertise and caution, and it is essential to follow proper safety protocols.
Applications De Recherche Scientifique
1,2-Dichloro-2-butene has been widely used in scientific research to study its mechanism of action and its effects on living organisms. It has been used as a model compound to study the toxicity of halogenated alkenes and their effects on the environment. 1,2-Dichloro-2-butene has also been used in the synthesis of other compounds, such as 1,2-dichloroethane, which is used as a solvent in various industrial applications.
Propriétés
Numéro CAS |
13602-13-6 |
|---|---|
Nom du produit |
1,2-Dichloro-2-butene |
Formule moléculaire |
C4H6Cl2 |
Poids moléculaire |
124.99 g/mol |
Nom IUPAC |
(Z)-1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2- |
Clé InChI |
VOGHDWQJCXXBMH-RQOWECAXSA-N |
SMILES isomérique |
C/C=C(/CCl)\Cl |
SMILES |
CC=C(CCl)Cl |
SMILES canonique |
CC=C(CCl)Cl |
Autres numéros CAS |
13602-13-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



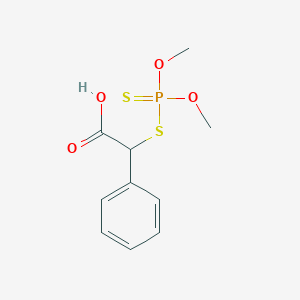
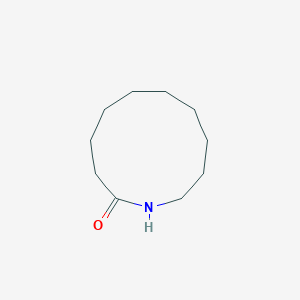
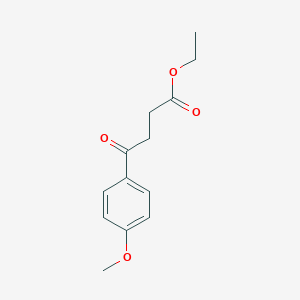
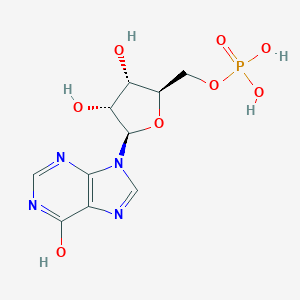
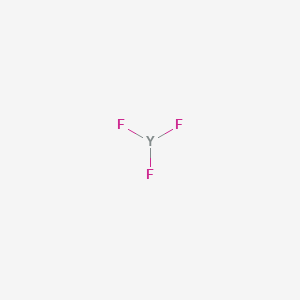
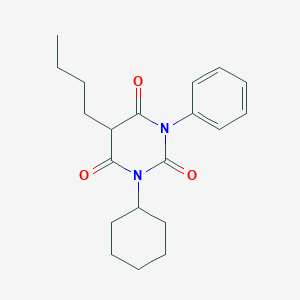
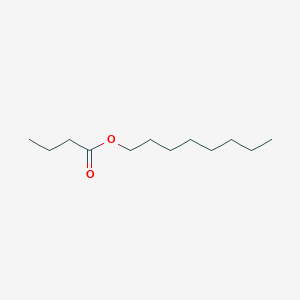
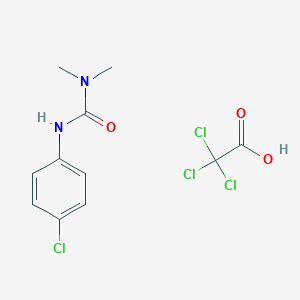
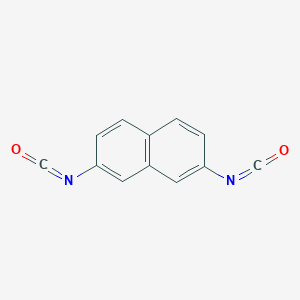
![Ammonium [R-(R*,R*)]-tartrate](/img/structure/B87061.png)
